N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide
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Overview
Description
This compound is a complex organic molecule that contains furan and thiophene rings, an ethyl group, and a trifluoromethoxy group attached to a benzamide core .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiophene derivatives can be synthesized through various methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions with different reagents .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The furan and thiophene rings are five-membered heterocycles, with furan containing an oxygen atom and thiophene containing a sulfur atom .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in condensation reactions, which are significant synthetic methods to thiophene derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the trifluoromethoxy group could potentially influence the compound’s reactivity and polarity .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has focused on the synthesis of novel heterocyclic compounds using derivatives similar to the specified compound. For instance, the synthesis of 5,6-dihydrothieno(and furo)pyrimidines has been explored, demonstrating the utility of benzamido derivatives in creating complex heterocyclic structures with potential for further chemical modifications (Maruoka, Yamagata, & Yamazaki, 2001). Similarly, the creation of 1,2,4-triazole Schiff base and amine derivatives from furan compounds has shown significant antibacterial, antiurease, and antioxidant activities, suggesting a potential pathway for developing new therapeutic agents (Sokmen et al., 2014).
Crystal Structure Analysis
The analysis of crystal structures of compounds bearing thiophene and furan units provides insights into their molecular configurations and potential for forming stable complexes. For example, the crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide has been established, revealing specific hydrogen bond interactions and π···π interactions, which could inform the design of new molecules with desired properties (Sharma et al., 2016).
Anticancer Activity Evaluation
Compounds structurally related to N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide have been synthesized and evaluated for anticancer activity. For instance, a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, indicating the potential of such compounds in cancer chemotherapy (Ravinaik et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3S/c19-18(20,21)25-13-7-5-12(6-8-13)17(23)22-11-14(15-3-1-9-24-15)16-4-2-10-26-16/h1-10,14H,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVJWYYWPVWQCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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